molecular formula C12H16N2S B13600683 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine

4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine

Cat. No.: B13600683
M. Wt: 220.34 g/mol
InChI Key: BZGJSFCSWUPWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine is a compound that features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be achieved through various synthetic routes. Common methods include:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-amine

InChI

InChI=1S/C12H16N2S/c1-12(2,13)8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8,13H2,1-2H3

InChI Key

BZGJSFCSWUPWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=NC2=CC=CC=C2S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.